molecular formula C8H11NO4S2 B022857 Erdosteine CAS No. 105426-14-0

Erdosteine

Cat. No. B022857
M. Wt: 249.3 g/mol
InChI Key: QGFORSXNKQLDNO-UHFFFAOYSA-N
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Description

Erdosteine is a molecule with mucolytic activity . It is a thiol derivative characterized by the presence of two thiol groups . These two functional sulfhydryl groups contained in the molecule are released following first-pass metabolism with the conversion of erdosteine into its pharmacologically active metabolite Met-I . Erdosteine is prescribed for chronic and acute respiratory disorders in more than 40 countries worldwide .


Synthesis Analysis

Erdosteine is synthesized from homocysteine thiolactone hydrochloride. The conditioned reaction liquid temperature is to -10 ℃~10 ℃, the 3-sulfo-Pyroglutaric acid solid of then step a being produced adds in the above-mentioned solution .


Molecular Structure Analysis

Erdosteine is a prodrug that is metabolized to the ring-opening compound metabolite M1 (MET 1), which has mucolytic properties . The molecular formula of Erdosteine is C8H11NO4S2 .


Chemical Reactions Analysis

Erdosteine is a prodrug that becomes active after metabolism whereby free thiol groups are formed . This results in the opening of disulfide bonds in bronchial mucoproteins thus reducing mucous viscosity .


Physical And Chemical Properties Analysis

Erdosteine has a molecular formula of C8H11NO4S2 and a molar mass of 249.31 . It has a density of 1.48±0.1 g/cm3 (Predicted), a melting point of 156-160°C, and a boiling point of 590.4±50.0 °C (Predicted) .

Scientific Research Applications

  • Ovarian Protection : Erdosteine may act as a protective agent against ovarian damage, decreasing lipid peroxidation products and leukocytes aggregation after adnexal torsion in animals (Uğurel et al., 2017).

  • Reducing Bacterial Adhesiveness : It significantly reduces bacterial adhesiveness to human mucosal epithelial cells (Braga et al., 1999).

  • Mucociliary Clearance : Erdosteine enhances mucociliary clearance in both normal and airway inflammation-induced rats (Hosoe et al., 1998).

  • Brain Ischemia/Reperfusion Injury : Its treatment prevents the depletion of antioxidant enzymes and oxidative stress parameters in short-term global brain ischemia/reperfusion injury in rats (Ozerol et al., 2009).

  • Renal Ischemia-Reperfusion Injury : Erdosteine significantly diminishes tissue damage in renal ischemia-reperfusion injury models, suggesting its potential in attenuating renal damage (Gurel et al., 2004).

  • Antitussive and Anti-inflammatory Properties : It improves mucociliary clearance, reduces chemokines from epithelial cells, and has antitussive effects (Dal Negro, 2008).

  • Antioxidant Activity : Erdosteine has a protective effect on tissues by preventing the accumulation of free oxygen radicals and increasing antioxidant cellular protective mechanisms (Moretti & Marchioni, 2007).

  • COPD Treatment : It significantly reduces the risk of acute exacerbations of Chronic Obstructive Pulmonary Disease (COPD), shortens their course, and decreases the risk of hospitalization from COPD (Cazzola et al., 2020).

  • Sputum Properties in Chronic Bronchitis : Erdosteine treatment significantly reduced sputum viscosity, fucose content, and macromolecular dry weight in patients with chronic bronchitis (Marchioni et al., 2007).

  • Nephrotoxicity Protection : It plays a protective role in nephrotoxicity associated with gentamicin treatment (Çabuk et al., 2007).

  • Anti-inflammatory Effect in Macrophages : Erdosteine's anti-inflammatory effect in mouse macrophages is mediated through the inhibition of LPS-induced NF-kB activation (Park et al., 2016).

Safety And Hazards

Erdosteine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The overall efficacy/safety profile of erdosteine is superior to that of both carbocysteine and NAC . Future head-to-head studies performed on the same COPD populations are needed to definitely confirm the results of this meta-analysis .

properties

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048735
Record name Erdosteine
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Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild.
Record name Erdosteine
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Product Name

Erdosteine

CAS RN

84611-23-4, 105426-14-0
Record name Erdosteine
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Record name Erdosteine [INN:BAN]
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Record name Erdosteine
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Record name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
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Record name ERDOSTEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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